molecular formula C10H10ClN3O B15067436 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol CAS No. 5444-90-6

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol

Cat. No.: B15067436
CAS No.: 5444-90-6
M. Wt: 223.66 g/mol
InChI Key: LYBKAFWCHFQWPJ-UHFFFAOYSA-N
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Description

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is a chemical compound with the molecular formula C10H10ClN3O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the hydrazinylmethyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. These interactions may involve binding to DNA or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-7-(hydrazinylmethyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazinylmethyl group provides additional reactivity compared to other quinoline derivatives, making it a valuable compound for research and development.

Properties

CAS No.

5444-90-6

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

5-chloro-7-(hydrazinylmethyl)quinolin-8-ol

InChI

InChI=1S/C10H10ClN3O/c11-8-4-6(5-14-12)10(15)9-7(8)2-1-3-13-9/h1-4,14-15H,5,12H2

InChI Key

LYBKAFWCHFQWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)CNN)Cl

Origin of Product

United States

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